Benzamide-15N
Overview
Description
Helical Structures of N-alkylated Poly(p-benzamide)s
Poly(p-benzamide)s with chiral side chains exhibit right-handed helical conformations in solution, as evidenced by circular dichroism signals and exciton model analysis. X-ray crystallography of related oligomers confirms this helical structure in the solid state .
Synthesis and Crystal Structure of N-(4-methylbenzyl)benzamide
N-(4-methylbenzyl)benzamide was synthesized using CuI as a catalyst and characterized by various techniques, including single-crystal X-ray diffraction. The compound forms an orthorhombic lattice and displays intermolecular hydrogen bonds and weak interactions contributing to its stability. The crystal morphology was predicted using a center of mass propagation vector theory. The compound exhibits optical and piezoelectric properties, making it a potential candidate for multifunctional applications .
Dynamic Nuclear Polarization of Nitrogen-15 in Benzamide
Dynamic nuclear polarization (DNP) experiments on 15N labeled benzamide achieved significant signal enhancement, overcoming sensitivity issues due to the low natural abundance and small gyromagnetic ratio of 15N nuclei. The study provides insights into the spin relaxation effects of free radical dopants on proton and nitrogen T1 values .
Rh-catalyzed Oxidative Coupling of Benzamides and Alkynes
A Rhodium-catalyzed method for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation has been developed. This method allows for the high-yield synthesis of polycyclic amides and demonstrates the reactivity of related compounds in forming various heterocycles .
Histone Deacetylase Inhibitory Activity of Benzamide Derivatives
Benzamide derivatives were synthesized and evaluated for their inhibitory activity against histone deacetylase. The structure-activity relationship analysis revealed the importance of specific substituents for interaction with the enzyme. Among these derivatives, MS-275 showed significant antitumor activity and was selected for further investigation .
Molecular Structure of Benzamide by Gas-phase Electron Diffraction
The molecular structure of benzamide was determined using gas-phase electron diffraction, revealing the bond lengths and angles at high temperatures. The study observed steric effects of the amino group and compared the bond lengths with those in the crystal phase, providing insights into the influence of hydrogen bonding on the geometry .
Substituent Effects in Benzensulphonamide Inhibitors
Substituent effects on the electronic structure of benzensulphonamide derivatives were studied using NMR and IR spectroscopy, along with quantum chemical calculations. The study found correlations between spectroscopic data and substituent constants, enhancing the understanding of how substituents affect the biofunctional group's electronic structure .
Syntheses with Stable Isotopes: Benzidine-15N2
Benzidine-15N2 was synthesized from biphenyldicarboxamide-15N2 using the Hofmann amide degradation method. The synthesis process and yield are described, along with an attempted synthesis of N-hydroxybenzidine .
Molecular Structure and Vibrational Spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide
The molecular structure and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide were calculated using Hartree-Fock and density functional methods. The calculated parameters were compared with experimental data from X-ray diffraction and IR spectroscopy, providing a comprehensive understanding of the compound's geometry and vibrational behavior .
Spectral and Theoretical Investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
The title compound was synthesized and characterized using various spectroscopic techniques and X-ray diffraction. DFT calculations were performed to compare with experimental data, and the compound's electronic properties were explored through UV-Vis spectroscopy and TDDFT calculations. The study also examined the compound's molecular orbitals, electrostatic potential, and nonlinear optical properties .
Scientific Research Applications
1. Enhancing Nuclear Magnetic Resonance Sensitivity
Benzamide-15N has been used in dynamic nuclear polarization (DNP) experiments. An experiment involving 15N DNP showed an enhancement factor of approximately 260 on samples doped with free radicals, significantly ameliorating sensitivity issues due to the low natural abundance and small gyromagnetic ratio of 15N nuclei. This enhancement is crucial for more effective solid-state nuclear magnetic resonance studies (Hu et al., 1997).
2. Investigating Hydrogen Bonding Effects
Studies on benzamide-15N have provided insights into the effects of hydrogen bonding on 15N chemical shift tensors. Quantum chemical calculations including hydrogen bond interactions have been used to explain experimental measurements of 15N chemical shifts in benzamide, highlighting the sensitivity of 15N tensor components to hydrogen bonding. This sensitivity is valuable for studying the tertiary structures of biomolecules, especially in solid state samples or frozen solutions (Facelli et al., 1996).
3. Analyzing Substituent Effects
Research on benzamide-15N has included studies on the effects of various substituents on the electronic structure and NMR properties. For example, substituent effects in benzensulphonamide inhibitors were investigated using 15N NMR spectroscopy, shedding light on electronic charge perturbations transmitted to functional groups (Benedetti et al., 1988).
4. Environmental Fate of Herbicides
Benzamide-15N has been used in the synthesis of AMPA-15N, a standard compound in studies investigating the degradation of glyphosate, a widely used herbicide. This research is vital for understanding the environmental transport and degradation of pollutants (Wirth et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for Benzamide-15N are not mentioned in the sources, benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Therefore, future research could potentially explore new applications and synthesis methods for Benzamide-15N.
properties
IUPAC Name |
(15N)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479998 | |
Record name | Benzamide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide-15N | |
CAS RN |
31656-62-9 | |
Record name | Benzamide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31656-62-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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